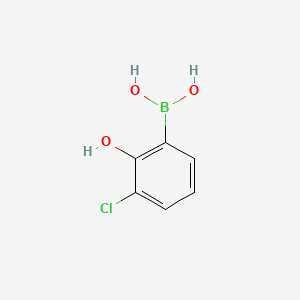
3-Chloro-2-hydroxyphenylboronic acid
Vue d'ensemble
Description
3-Chloro-2-hydroxyphenylboronic acid is a chemical compound with the molecular formula C6H6BClO3 . It is used as a reagent in Suzuki-Miyaura coupling reactions with aryl halides for the formation of C-C bonds in the presence of a Pd catalyst .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-hydroxyphenylboronic acid consists of a phenyl ring (a six-membered carbon ring) with a chlorine atom, a hydroxyl group, and a boronic acid group attached to it . The molecular weight of this compound is 172.37 g/mol .
Chemical Reactions Analysis
3-Chloro-2-hydroxyphenylboronic acid can participate in various chemical reactions. For instance, it can be used in Suzuki-Miyaura coupling reactions with aryl halides to form C-C bonds . It can also undergo cross-coupling reactions with diazoesters or potassium cyanate .
Physical And Chemical Properties Analysis
3-Chloro-2-hydroxyphenylboronic acid is a solid substance . It has a molecular weight of 172.37 g/mol . It has three hydrogen bond donors and three hydrogen bond acceptors .
Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry
- Application Summary : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the use of organoboron reagents, such as 3-Chloro-2-hydroxyphenylboronic acid, in combination with a palladium catalyst .
- Methods of Application : The reaction involves the oxidative addition of an electrophilic organic group to palladium, followed by transmetalation with the organoboron reagent . The specific conditions for the reaction can vary depending on the substrates and catalyst used .
- Results/Outcomes : The SM coupling reaction is known for its mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and environmentally benign nature of the organoboron reagents . This makes it a practical choice for up-scaling in industrial applications .
Synthesis of Arylethanesulfonamides
- Scientific Field : Organic Synthesis
- Application Summary : 3-Chloro-2-hydroxyphenylboronic acid can be used as a reactant in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides .
- Methods of Application : The specific experimental procedures would depend on the particular ethenesulfonamide used, but would generally involve the reaction of the boronic acid with the ethenesulfonamide under suitable conditions .
- Results/Outcomes : The outcome of the reaction would be the formation of an arylethanesulfonamide .
Cross-Coupling Reactions with Diazoesters
- Scientific Field : Organic Synthesis
- Application Summary : 3-Chloro-2-hydroxyphenylboronic acid can be used in cross-coupling reactions with diazoesters .
- Methods of Application : The specific experimental procedures would depend on the particular diazoester used, but would generally involve the reaction of the boronic acid with the diazoester under suitable conditions .
- Results/Outcomes : The outcome of the reaction would be the formation of a new compound through the cross-coupling of the boronic acid and the diazoester .
Synthesis of Biarylketones and Phthalides
- Scientific Field : Organic Synthesis
- Application Summary : 3-Chloro-2-hydroxyphenylboronic acid can be used in the synthesis of biarylketones and phthalides .
- Methods of Application : The specific experimental procedures would depend on the particular substrates and conditions used, but would generally involve the reaction of the boronic acid with other reactants to form the desired products .
- Results/Outcomes : The outcome of the reaction would be the formation of biarylketones and phthalides .
Cross-Coupling Reactions with Potassium Cyanate
- Scientific Field : Organic Synthesis
- Application Summary : 3-Chloro-2-hydroxyphenylboronic acid can be used in cross-coupling reactions with potassium cyanate .
- Methods of Application : The specific experimental procedures would depend on the particular potassium cyanate used, but would generally involve the reaction of the boronic acid with the potassium cyanate under suitable conditions .
- Results/Outcomes : The outcome of the reaction would be the formation of a new compound through the cross-coupling of the boronic acid and the potassium cyanate .
Synthesis of Boron/Nitrogen-Doped Polymer Nano/Microspheres
- Scientific Field : Polymer Chemistry
- Application Summary : 3-Chloro-2-hydroxyphenylboronic acid can be used to synthesize boron/nitrogen-doped polymer nano/microspheres by hydrothermal polymerization with formaldehyde and ammonia .
- Methods of Application : The specific experimental procedures would involve the reaction of the boronic acid with formaldehyde and ammonia under hydrothermal conditions .
- Results/Outcomes : The outcome of the reaction would be the formation of boron/nitrogen-doped polymer nano/microspheres .
Safety And Hazards
3-Chloro-2-hydroxyphenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Propriétés
IUPAC Name |
(3-chloro-2-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAKTFSAEMHJJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668952 | |
| Record name | (3-Chloro-2-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-hydroxyphenylboronic acid | |
CAS RN |
951655-50-8 | |
| Record name | (3-Chloro-2-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



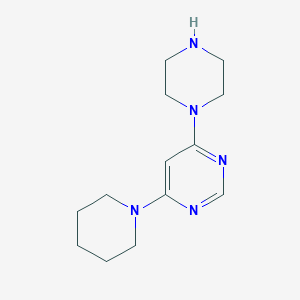
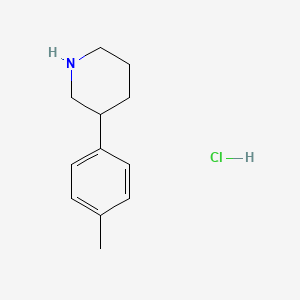
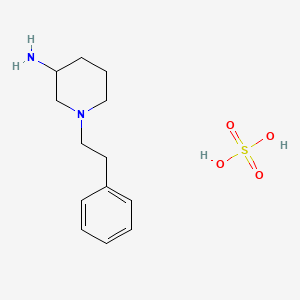
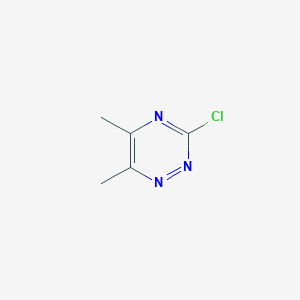
![Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1419715.png)
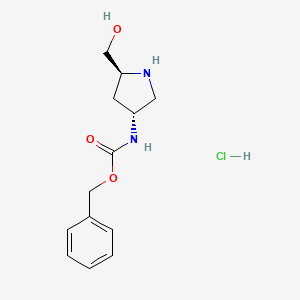
![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B1419717.png)
![N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride](/img/structure/B1419719.png)
![3-[(2-Methoxybenzyl)oxy]piperidine](/img/structure/B1419721.png)
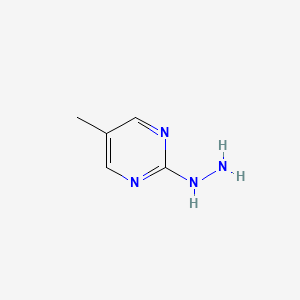
![3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1419723.png)
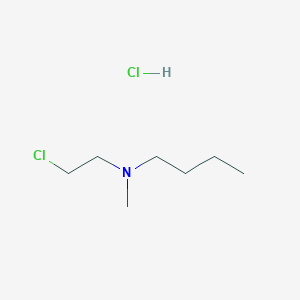
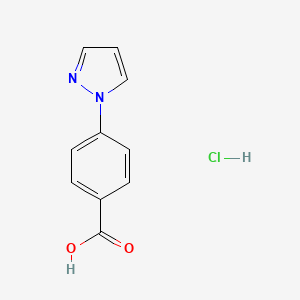
![[(4-Methoxy-benzyl)-methyl-amino]-acetic acid hydrochloride](/img/structure/B1419727.png)